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Principle and Introduction

The isolation of high-quality, high-molecular-weight genomic DNA (gDNA) is a critical
prerequisite for a multitude of molecular applications, including next-generation sequencing
(NGS), PCR, and restriction enzyme digestion. For many bacterial species, particularly those
that produce extensive exopolysaccharides (EPS) or possess resilient cell walls, standard
extraction methods often yield DNA of insufficient purity, contaminated with co-precipitated
polysaccharides and other inhibitors.

The Cetyltrimethylammonium Bromide (CTAB) method is a robust and highly effective
technique designed to overcome these challenges. CTAB is a cationic detergent that facilitates
cell lysis and, in a high-salt environment, forms insoluble complexes with proteins and most
polysaccharides, leaving the nucleic acids in solution. This differential precipitation is the
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cornerstone of the CTAB method, enabling the selective isolation of DNA from complex cellular
milieus.

This guide provides a detailed protocol and explains the underlying biochemical principles for
using a CTAB-based buffer system for bacterial gDNA extraction.

The Chemistry of the CTAB Lysis Buffer: A
Component-by-Component Analysis

Understanding the function of each component in the lysis buffer is crucial for troubleshooting
and adapting the protocol for specific bacterial strains. The buffer is a synergistic system where
each ingredient performs a critical role.

Table 1. Core Components of CTAB Lysis Buffer
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Component

Typical Concentration

Function

CTAB

2% (wW/iv)

The Lytic & Precipitating
Agent: As a cationic detergent,
it solubilizes the lipid bilayer of
the cell membrane, causing
cell lysis. Crucially, in a high-
salt buffer, CTAB binds to and
precipitates most
polysaccharides and residual
proteins, effectively removing

them from the lysate.

Tris-HCI

100 mM

The pH Stabilizer: Maintains a
stable pH (typically 8.0) to
ensure the integrity of the
DNA. DNA is stable in a
slightly alkaline environment,
which prevents acid-catalyzed
hydrolysis of the
phosphodiester bonds.

EDTA

20 mM

The Nuclease Inhibitor:
Ethylenediaminetetraacetic
acid is a chelating agent that
sequesters divalent cations,
primarily Mg2*. These cations
are essential cofactors for
DNases, so their removal by
EDTA effectively inactivates
these enzymes and protects
the gDNA from degradation.

NacCl

14M

The DNA Stabilizer &
Polysaccharide Remover: The
high concentration of sodium
chloride is critical. Na* ions
neutralize the negative
charges on the DNA
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backbone, reducing
intramolecular repulsion and
keeping the DNA in solution.
Simultaneously, this high salt
concentration aids CTAB in

precipitating polysaccharides.

Optional but Recommended Additives:

o Proteinase K (20 mg/mL stock): Added before lysis, this enzyme is a broad-spectrum serine
protease that degrades a wide variety of proteins, including DNases, further protecting the
DNA and ensuring a cleaner final product.

e Lysozyme (10-50 mg/mL stock): Essential for Gram-positive bacteria. It hydrolyzes the
peptidoglycan layer of the bacterial cell wall, which is a prerequisite for effective cell lysis by
the detergent.

» [B-Mercaptoethanol (BME): An antioxidant and reducing agent that helps to denature proteins
by cleaving disulfide bonds. It is particularly useful for samples rich in polyphenols and other
oxidizing agents that can damage DNA.

Detailed Protocol for Bacterial gDNA Extraction

This protocol is optimized for a starting culture volume of 1-5 mL. Adjust volumes proportionally
for different sample sizes.

Reagent and Buffer Preparation

Table 2: Stock and Working Solution Recipes
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Solution Recipe

Dissolve 292.2 g of NaCl in 800 mL of deionized
5 M NacCl .
water. Adjust volume to 1 L. Autoclave.

Dissolve 121.14 g of Tris base in 800 mL of
1 M Tris-HCI (pH 8.0) deionized water. Adjust pH to 8.0 with
ris- .
P concentrated HCI. Adjust volume to 1 L.

Autoclave.

Dissolve 186.1 g of EDTA (disodium salt) in 800
0.5 M EDTA (pH 8.0) mL of deionized water. Adjust pH to 8.0 with
' P e NaOH pellets (EDTA will not dissolve until the

pH is ~8.0). Adjust volume to 1 L. Autoclave.

Dissolve 4.1 g NaCl in 80 mL of deionized water.

Slowly add 10 g of CTAB while heating and
CTAB/NaCl Solution stirring at 65°C. Adjust final volume to 100 mL.

Note: This solution is separate from the final

lysis buffer.

To make 100 mL: Combine 20 mL of 1 M Tris-
HCI (pH 8.0), 4 mL of 0.5 M EDTA, 28 mLof 5 M
NaCl, and 4 g of CTAB. Add deionized water to

100 mL and heat to 65°C to dissolve. Autoclave.

2X CTAB Lysis Buffer

Step-by-Step Extraction Workflow

Part A: Cell Harvest and Lysis

» Harvest Cells: Pellet bacterial cells from a 1-5 mL overnight culture by centrifugation at
>8,000 x g for 5 minutes. Discard the supernatant completely.

e Pre-Lysis (for Gram-positive bacteria): Resuspend the cell pellet in 500 uL of TE buffer
containing 10-50 mg/mL Lysozyme. Incubate at 37°C for 30-60 minutes. This step digests
the thick peptidoglycan cell wall.

e Lysis: Add 500 pL of 2X CTAB Lysis Buffer to the resuspended pellet. If not using a pre-lysis
step, resuspend the pellet directly in 1 mL of 1X CTAB Lysis Buffer. Add Proteinase K to a
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final concentration of 100-200 pg/mL. Mix thoroughly by vortexing.

 Incubation: Incubate the lysate in a water bath at 65°C for 30-60 minutes. Invert the tube
every 10-15 minutes to ensure complete lysis. This step denatures proteins and facilitates
CTAB's action.

Part B: Purification

o Chloroform Extraction: Add an equal volume (~1 mL) of Chloroform:lsoamyl Alcohol (24:1) to
the lysate. The chloroform denatures proteins and lipids, while the isoamyl alcohol acts as an
anti-foaming agent.

e Phase Separation: Mix by inverting the tube for 5-10 minutes until a milky emulsion forms.
Do not vortex, as this can shear the high-molecular-weight DNA. Centrifuge at >12,000 x g
for 15 minutes at room temperature.

e Aqueous Phase Recovery: After centrifugation, three layers will be visible: a top aqueous
phase (containing DNA), a middle interface (with precipitated proteins), and a bottom organic
phase. Carefully transfer the top agueous phase to a new sterile microcentrifuge tube,
avoiding the interface.

Part C: DNA Precipitation and Washing

e Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the recovered aqueous phase.
Mix gently by inversion. A white, stringy precipitate of DNA should become visible. Incubate
at -20°C for at least 1 hour (or overnight) to maximize vyield.

o Pelleting: Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the DNA.

e Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70%
ethanol to remove residual salts and other impurities. Centrifuge at >12,000 x g for 5 minutes
at 4°C.

e Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this
can make the DNA difficult to dissolve.
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e Resuspension: Resuspend the DNA pellet in 50-100 uL of TE buffer or nuclease-free water.
Incubate at 55-65°C for 10 minutes to aid dissolution.

Experimental Workflow Diagram
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Caption: Workflow of bacterial gDNA extraction using the CTAB method.
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Quality Control and Troubleshooting

Table 3: Common Issues and Recommended Solutions

Issue Potential Cause(s) Recommended Solution(s)
For Gram-positive bacteria,
increase lysozyme

) ) concentration or incubation

Low DNAYield Incomplete cell lysis.

time. Ensure the lysis buffer
was heated to 65°C to fully
dissolve CTAB.

DNA pellet lost during

washing.

Be gentle when decanting
supernatants. Decrease
centrifugation speed if the

pellet is too loose.

Brown/Discolored DNA

Contamination with

polysaccharides or pigments.

Ensure the correct high-salt
concentration in the lysis
buffer. Perform a second

chloroform extraction step.

RNA Contamination

RNA co-precipitated with DNA.

Add RNase A (100 pg/mL) to
the resuspension buffer and
incubate at 37°C for 30

minutes.

Sheared/Degraded DNA

Excessive physical force (e.qg.,

vortexing).

Mix by gentle inversion,
especially after adding
chloroform. Ensure EDTA is
present in all buffers to inhibit

DNases.

DNA Fails to Dissolve

Pellet was over-dried.

Heat the resuspended solution
at 55-65°C for a longer
duration (up to 1 hour) with

gentle flicking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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